molecular formula C7H3ClFNS B142524 2-Chloro-5-fluorobenzothiazole CAS No. 154327-27-2

2-Chloro-5-fluorobenzothiazole

Cat. No. B142524
M. Wt: 187.62 g/mol
InChI Key: IHMBREJYLPBYSM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of both chlorine and fluorine atoms on the benzothiazole ring system suggests that this compound could exhibit unique physical, chemical, and biological properties, potentially making it useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, including those similar to 2-Chloro-5-fluorobenzothiazole, has been explored in several studies. For instance, the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents has been achieved through a modified Jacobson thioanilide radical cyclization chemistry and subsequent reactions . Another study reports the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which involved the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Although these methods do not directly describe the synthesis of 2-Chloro-5-fluorobenzothiazole, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern, particularly with halogens like chlorine and fluorine, can significantly influence the electronic distribution and reactivity of the molecule. The structural assignments for related compounds have been made using NMR spectral data , which could be applicable for analyzing the structure of 2-Chloro-5-fluorobenzothiazole.

Chemical Reactions Analysis

Benzothiazoles, including those with halogen substitutions, are known to participate in various chemical reactions. For example, the synthesis of 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine as an antimicrobial agent involves the reaction of 6-fluoro-2-aminobenzothiazole with other reagents . This demonstrates the reactivity of fluorobenzothiazoles in forming new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles are influenced by the nature and position of substituents on the ring system. Fluorinated benzothiazoles have been shown to exhibit potent cytotoxic activity in vitro against various cancer cell lines . Additionally, the introduction of fluorine atoms has been discussed in the context of synthesizing fluorine-containing aromatic polybenzothiazoles, which exhibit good solubility in organic solvents, excellent mechanical properties, and high thermal stability . These properties are crucial for the development of new materials and pharmaceuticals.

Scientific Research Applications

  • Antimicrobial Research

    • Benzothiazole compounds have been involved in research aimed at evaluating new products that possess antimicrobial activities .
    • The compounds were synthesized via various methods and their antimicrobial activity was screened against selected strains of bacteria and fungi .
  • Anticancer Research

    • Benzothiazole derivatives have shown potential as anticancer agents .
    • The compounds were synthesized and their effects on the proliferation of various cancer cell lines were evaluated .
  • Antifungal Research

    • Benzothiazole compounds have been synthesized and evaluated for their antifungal activities .
    • The compounds were screened for their inhibitory activities against various fungal strains .
  • Anthelmintic Research

    • Benzothiazole compounds have been involved in research aimed at evaluating new products that possess anthelmintic activities .
    • The compounds were synthesized and their anthelmintic activities were evaluated .
  • Anti-Diabetic Research

    • Benzothiazole compounds have been involved in research aimed at evaluating new products that possess anti-diabetic activities .
    • The compounds were synthesized and their α-glucosidase inhibitor activity was evaluated .
  • Amyloid Imaging Agents Research

    • Benzothiazole compounds have been involved in research aimed at evaluating new products that can be used as amyloid imaging agents .
  • Organic and Organoelement Synthesis

    • Benzothiazole compounds, particularly 2-amino and 2-mercapto substituted benzothiazoles, are considered highly reactive building blocks for organic and organoelement synthesis .
    • They are used in the synthesis of pharmacologically active heterocycles .
  • Synthesis of Aromatic Azoles

    • The reactions of 2-amino- and 2-mercaptothiazole derivatives provide modern tools for the design of a wide variety of aromatic azoles .
    • Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
  • Green Chemistry

    • Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
    • These avoid the use of toxic solvents and minimize the formation of side products .
  • Synthesis of Benzofuroxan Derivatives

    • New structural hybrids of benzofuroxan and benzothiazole derivatives were synthesized by nucleophilic aromatic substitution .
    • 2-Mercaptobenzothiazole was used in the synthesis .
  • Synthesis of 2-Bisthiophene Substituted Benzothiazole Products

    • 2-Bisthiophene substituted benzothiazole products were obtained from the condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds .
    • The synthesis was carried out at the presence of dimethyl sulfoxide (DMSO) under reflux conditions for 1 h .
  • Green Chemistry

    • Benzothiazoles have played an important role in the field of green chemistry .
    • The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Eco-Friendly Syntheses

    • A simple, economical, and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols, and DMF derivatives has been reported .
    • This method only uses imidazolium chloride (50% mmol) as a promoter without any other additive .
  • Fabrication of 2-Arylbenzothiazoles

    • There has been significant research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
    • This research is anticipated to be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBREJYLPBYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459763
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorobenzothiazole

CAS RN

154327-27-2
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (50 μL, 0.65 mmol) was added neat to 5-fluoro-1,3-benzothiazole-2-thiol (100 mg, 0.54 mmol). The mixture was stirred at ambient temperature for 1 h, then heated at 60° C. for 30 minutes. The resulting solution was cooled to rt, and poured onto ice. The title compound was collected by filtration, washed with water, and dried under vacuum. The solid obtained was used without further purification; LC-MS m/z 188.1 (MH+), ret. time 3.27 min.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 242 g (3.5 mol) of sodium nitrite in 440 ml of water is added dropwise with stirring to a mixture, cooled to -10° C., of 147 g (0.87 mol) of 2-amino-5-fluoro-benzothiazole, 1700 ml of conc. hydrochloric acid and 20 g of copper power and the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes. It is then extracted with chloroform and the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum. 80 g (49% of theory) of 2-chloro-5-fluoro-benzothiazole are obtained as a crystalline residue of melting point 69° C.
Quantity
242 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Two

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